molecular formula C9H18NO+ B11644455 3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane

3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane

Cat. No.: B11644455
M. Wt: 156.25 g/mol
InChI Key: RRDNENJAOYUEAK-UHFFFAOYSA-N
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Description

3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The molecular formula of this compound is C9H18NO .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the nitrogen atom within the bicyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a model compound for studying the structure-activity relationships of tropane alkaloids. In medicine, derivatives of this compound have been investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows it to interact with various receptors and enzymes, influencing their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane include other tropane alkaloids such as atropine, scopolamine, and cocaine . These compounds share a similar bicyclic structure but differ in the functional groups attached to the ring system.

Uniqueness: What sets this compound apart from other tropane alkaloids is its specific substitution pattern, which includes a hydroxyl group and two methyl groups on the nitrogen atom. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO/c1-10(2)7-3-4-8(10)6-9(11)5-7/h7-9,11H,3-6H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDNENJAOYUEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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